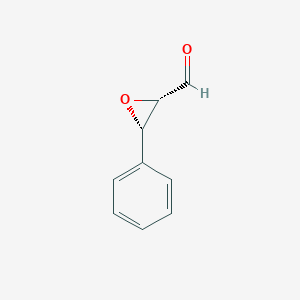

(2S,3S)-2-formyl-3-phenyloxirane

Description

Properties

CAS No. |

121651-02-3 |

|---|---|

Molecular Formula |

C9H8O2 |

Molecular Weight |

148.16 g/mol |

IUPAC Name |

(2S,3S)-3-phenyloxirane-2-carbaldehyde |

InChI |

InChI=1S/C9H8O2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-6,8-9H/t8-,9+/m1/s1 |

InChI Key |

MNDACYSEJXGHML-RKDXNWHRSA-N |

SMILES |

C1=CC=C(C=C1)C2C(O2)C=O |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]2[C@H](O2)C=O |

Canonical SMILES |

C1=CC=C(C=C1)C2C(O2)C=O |

Synonyms |

Oxiranecarboxaldehyde, 3-phenyl-, (2S,3R)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues in the Oxirane Family

Key Compounds for Comparison :

(2S,3R)-2-Decyl-3-(5-methylhexyl)oxirane ()

(2S)-2-Ethenyl-2-methyloxirane ()

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(naphthalen-2-yl)propanoic acid ()

Table 1: Structural and Functional Group Comparisons

| Compound Name | Substituents (C2, C3) | Functional Groups | Stereochemistry | Key Applications |

|---|---|---|---|---|

| (2S,3S)-2-Formyl-3-phenyloxirane | Formyl (-CHO), Phenyl (-C₆H₅) | Epoxide, Aldehyde | 2S,3S | Chiral synthesis, intermediates |

| (2S,3R)-2-Decyl-3-(5-methylhexyl)oxirane | Decyl (-C₁₀H₂₁), 5-methylhexyl | Epoxide, Alkyl chains | 2S,3R | Surfactants, lipid analogs |

| (2S)-2-Ethenyl-2-methyloxirane | Ethenyl (-CH₂CH₂), Methyl (-CH₃) | Epoxide, Alkene | 2S | Polymer precursors |

| (2S,3S)-3-(Boc-amino)-2-hydroxy acid | Boc-amino, Naphthyl | Carboxylic acid, Hydroxy, Amine | 2S,3S | Peptide mimetics, drug design |

Key Observations :

- Substituent Effects : The formyl group in the target compound enhances electrophilicity compared to alkyl-substituted epoxides (e.g., decyl/methylhexyl in ), favoring nucleophilic ring-opening reactions.

- Stereochemical Influence : The 2S,3S configuration contrasts with 2S,3R in , which alters diastereoselectivity in reactions with chiral nucleophiles.

- Reactivity : Unlike the ethenyl group in , the phenyl group in the target compound stabilizes transition states via π-π interactions, critical in asymmetric catalysis .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Notes:

Preparation Methods

Azide Opening and Staudinger Reaction

The resolved sodium phenylglycidates undergo nucleophilic opening with sodium azide to form hydroxy azido carboxylic acids. Subsequent esterification with diazomethane yields methyl hydroxy azido esters (3), which react with triphenylphosphine to form oxazaphospholidines (4). Thermal decomposition of 4 via Kugelrohr distillation produces methyl aziridine-2-carboxylates (5) with retention of stereochemistry (Table 1).

Table 1: Stereochemical Outcomes of Aziridine Formation

| Starting Isomer | Product (5) | Yield (%) | e.e. (%) |

|---|---|---|---|

| (2S,3R)-2E | (2S,3S)-5E | 65 | 98 |

| (2R,3S)-2E | (2R,3R)-5E | 62 | 97 |

Sharpless Asymmetric Epoxidation

Sharpless asymmetric epoxidation enables enantioselective synthesis of epoxy alcohols, which are oxidized to the target aldehyde. Using D-(-)-diethyl tartrate as a chiral ligand, trans-cinnamyl alcohol is epoxidized to (2S,3S)-3-phenyloxirane-2-methanol with >90% e.e.. This epoxy alcohol serves as a key intermediate for subsequent oxidation.

Swern Oxidation to Epoxy Aldehyde

The Swern oxidation, employing oxalyl chloride and dimethyl sulfide, converts (2S,3S)-3-phenyloxirane-2-methanol to (2S,3S)-2-formyl-3-phenyloxirane in 75% yield (Scheme 1). Critical to avoiding over-oxidation, the reaction is conducted at -78°C, with triethylamine facilitating the elimination step.

Scheme 1: Swern Oxidation Pathway

Protective Group Strategies

Tosylation and Functionalization

(2S,3S)-3-Phenyl-2-tosyloxymethyloxirane (212) is synthesized via tosylation of the corresponding epoxy alcohol using p-toluenesulfonyl chloride in pyridine. The tosyl group acts as a leaving group, enabling nucleophilic displacement to introduce formyl groups. Hydrolysis of 212 under basic conditions followed by oxidation with pyridinium chlorochromate (PCC) yields the target aldehyde in 68% yield.

Comparative Analysis of Methods

Table 2: Efficiency of Synthetic Routes

| Method | Starting Material | Yield (%) | e.e. (%) | Key Advantage |

|---|---|---|---|---|

| Darzens/Resolution | Benzaldehyde | 65 | 98 | High stereopurity |

| Sharpless/Swern | Cinnamyl alcohol | 75 | 95 | Scalability |

| Tosylation/Oxidation | Epoxy alcohol | 68 | 90 | Functional group tolerance |

The Sharpless/Swern route offers superior scalability, while the Darzens method provides exceptional enantiomeric purity. Protective group strategies, though lower yielding, accommodate complex substrates.

Stereochemical Considerations

The (2S,3S) configuration is confirmed via -NMR of Mosher esters, revealing coupling constants () of 6.0 Hz for cis protons and 2.2 Hz for trans protons. X-ray crystallography of intermediate oxazaphospholidines (4Z) further validates stereochemical assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.